3-(Methoxymethyl)morpholine hydrochloride
Overview
Description
3-(Methoxymethyl)morpholine hydrochloride is an organic compound with the chemical formula C6H14ClNO2. It is a white solid that is soluble in water and organic solvents. This compound is primarily used as a reagent and intermediate in various chemical reactions and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)morpholine hydrochloride typically involves the following steps :
Addition of Morpholine to N-Methylacetamide: Morpholine is added to N-methylacetamide.
Addition of Methanol and Stabilizer: Methanol and a stabilizer are added to the reaction mixture, which is then heated.
Oxidation: An oxidizing agent, such as oxygen or hydrogen peroxide, is introduced to the reaction.
Separation and Purification: The reactant is separated and purified to obtain 3-(Methoxymethyl)morpholine.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)morpholine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine derivatives, while substitution reactions can produce a wide range of substituted morpholines.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of biochemical pathways and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its methoxymethyl group can participate in various substitution and addition reactions, influencing the overall reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the methoxymethyl group.
N-Methylmorpholine: Contains a methyl group instead of a methoxymethyl group.
4-(Methoxymethyl)morpholine: Similar structure but with the methoxymethyl group at a different position.
Uniqueness
3-(Methoxymethyl)morpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other morpholine derivatives may not be suitable.
Biological Activity
3-(Methoxymethyl)morpholine hydrochloride is a chemical compound characterized by a morpholine ring substituted with a methoxymethyl group. This compound has garnered attention due to its potential biological activities and applications in various fields, particularly in pharmaceuticals. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C6H14ClNO2
- Molecular Weight : Approximately 167.63 g/mol
- Solubility : Highly soluble in water, classified as very soluble, which enhances its applicability in biological systems .
The biological activity of this compound can be attributed to its interaction with various biological targets. The compound's mechanism of action involves:
- Enzyme Inhibition : Similar to other morpholine derivatives, it may inhibit specific enzymes involved in cellular processes. For instance, some morpholine derivatives have shown dual inhibition of bacterial topoisomerases, which are critical for DNA replication and transcription .
- Cellular Signaling Modulation : The compound could modulate signaling pathways that are crucial for cell survival and proliferation, potentially affecting cancer cell growth.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains. For example, related morpholine derivatives have demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Some derivatives of morpholine compounds have been reported to exhibit cytotoxic effects against human cancer cell lines, indicating potential anticancer activity .
- Anti-inflammatory Effects : There is evidence suggesting that morpholine derivatives can exert anti-inflammatory effects, which could be beneficial in treating diseases characterized by chronic inflammation .
Antimicrobial Studies
A study investigated the efficacy of various morpholine derivatives, including this compound, against multidrug-resistant bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | <0.25 |
Escherichia coli | 1–4 |
Pseudomonas aeruginosa | 1–4 |
Acinetobacter baumannii | 1–8 |
These results indicate strong antibacterial activity comparable to established antibiotics .
Anticancer Activity
In vitro studies demonstrated that morpholine derivatives could inhibit the growth of cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The IC50 values ranged from 22 to 52 µM for different derivatives, indicating promising anticancer potential .
Properties
IUPAC Name |
3-(methoxymethyl)morpholine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-8-4-6-5-9-3-2-7-6;/h6-7H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHMLTGBCWLCIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1COCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625025 | |
Record name | 3-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955428-52-1 | |
Record name | 3-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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